molecular formula C12H8O4 B8453187 7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid

7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid

Cat. No.: B8453187
M. Wt: 216.19 g/mol
InChI Key: RTIUWXJUJKDMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is an organic compound with a naphthalene backbone. This compound is characterized by the presence of a formyl group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved using Vilsmeier-Haack reaction, where the hydroxynaphthalene carboxylic acid is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Formyl-3-hydroxynaphthalene-2-carboxylic acid undergoes various types of chemical reactions including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.

Major Products

    Oxidation: 7-Carboxy-3-hydroxynaphthalene-2-carboxylic acid.

    Reduction: 7-Hydroxymethyl-3-hydroxynaphthalene-2-carboxylic acid.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

7-Formyl-3-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxynaphthalene-2-carboxylic acid: Lacks the formyl group at the 7th position.

    7-Hydroxy-3-formylnaphthalene-2-carboxylic acid: Has a hydroxyl group instead of a formyl group at the 7th position.

Uniqueness

7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

7-formyl-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-6-7-1-2-8-5-11(14)10(12(15)16)4-9(8)3-7/h1-6,14H,(H,15,16)

InChI Key

RTIUWXJUJKDMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C=O)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 7-bromo-3-hydroxynaphthalene-2-carboxylic acid (15.0 g, 56.2 mmol) (example 340) in tetrahydrofuran (100 mL) was added to a solution of lithium hydride (893 mg, 112 mmol) in tetrahydrofuran (350 mL). After 30 minutes stirring at room temperature, the resulting solution was heated to 50° C. for 2 minutes and then allowed to cool to ambient temperature over a period of 30 minutes. The mixture was cooled to −78° C., and butyllithium (1.6 M in hexanes, 53 mL, 85 mmol) was added over a period of 15 minutes. N,N-Dimethylformamide (8.7 mL, 8.2 g, 112 mmol) was added after 90 minutes additional stirring. The cooling was discontinued, and the reaction mixture was stirred at room temperature for 17 hours before it was poured into 1 N hydrochloric acid (aq.) (750 mL). The organic solvents were evaporated in vacuo, and the resulting precipitate was filtered off and rinsed with water (3×100 mL) to yield the crude product (16.2 g). Purification on silica gel (dichloromethane/methanol/acetic acid=90:9:1) furnished the title compound as a solid.
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